N-(tert-butyl)-N-(2-furylmethyl)amine

Description

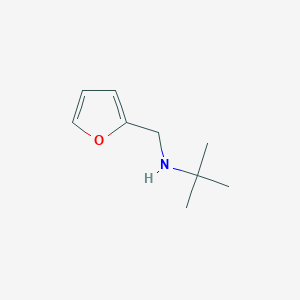

Structure

2D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-9(2,3)10-7-8-5-4-6-11-8/h4-6,10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNBNJINCKLJFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406014 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115881-56-6 | |

| Record name | N-[(Furan-2-yl)methyl]-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced using hydrogen gas in the presence of a palladium catalyst. Key parameters include:

-

Solvent : Polar aprotic solvents such as acetonitrile or ethanol are preferred to stabilize the imine intermediate.

-

Catalyst : 10% Pd/C is commonly employed for its high activity and selectivity.

-

Temperature : Optimal yields are achieved at 75–85°C under hydrogen pressure (3–5 atm).

A typical procedure involves heating equimolar amounts of tert-butylamine and furan-2-carbaldehyde in acetonitrile with 10% Pd/C and methanesulfonic acid as a proton source. The reaction mixture is stirred under hydrogen until completion (12–24 hours), followed by filtration and solvent removal to isolate the product.

Yield Optimization and Challenges

Yields for this method range from 65% to 85%, depending on the purity of starting materials and reaction scale. Side reactions, such as over-reduction of the furan ring or self-condensation of the aldehyde, are mitigated by controlling hydrogen pressure and using excess tert-butylamine.

Alkylation of tert-Butylamine with 2-Furylmethyl Halides

Direct alkylation of tert-butylamine with 2-furylmethyl halides (e.g., 2-furylmethyl chloride or bromide) offers a high-yielding alternative. This method exploits the nucleophilicity of the amine to displace the halide group.

Reaction Setup and Parameters

-

Base : Triethylamine or potassium carbonate is used to scavenge hydrogen halide byproducts.

-

Solvent : Dichloromethane or tetrahydrofuran (THF) ensures solubility of both reactants.

-

Temperature : Reactions are typically conducted at reflux (40–60°C) for 6–12 hours.

For example, treatment of tert-butylamine with 2-furylmethyl bromide in THF in the presence of K₂CO₃ yields the target amine in 70–78% yield after aqueous workup and distillation.

Limitations and Side Products

Competitive elimination reactions may occur if steric hindrance from the tert-butyl group slows nucleophilic attack. Additionally, quaternary ammonium salt formation is minimized by using a slight excess of the alkylating agent.

Hydrogenation of Schiff Base Intermediates

Schiff bases derived from tert-butylamine and furan-2-carbaldehyde can be hydrogenated to yield the desired amine. This two-step approach separates imine formation and reduction, allowing for intermediate purification.

Imine Synthesis

The Schiff base is prepared by stirring tert-butylamine and furan-2-carbaldehyde in ethanol at room temperature for 2–4 hours. The imine is isolated via vacuum distillation or crystallization.

Catalytic Hydrogenation

The isolated imine is dissolved in ethyl acetate and hydrogenated using Pd/C (5–10 wt%) at 50°C and 4 atm H₂. This method achieves yields of 80–90% with minimal byproducts.

Catalytic Amination Using Transition Metal Complexes

Recent advances in transition metal-catalyzed amination have enabled the synthesis of this compound under milder conditions.

Palladium-Catalyzed Coupling

Palladium complexes such as Pd(OAc)₂ with Xantphos as a ligand facilitate the coupling of tert-butylamine with 2-furylmethyl tosylate. This method operates at 80°C in toluene, yielding the product in 75% yield with excellent selectivity.

Nickel-Catalyzed Approaches

Nickel catalysts (e.g., NiCl₂(dme)) combined with reducing agents like Zn enable the amination of 2-furylmethyl mesylates. This system is particularly effective for sterically hindered amines, achieving 70–82% yields.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 65–85 | H₂ (3–5 atm), Pd/C, 75–85°C | One-pot procedure | Requires high-pressure equipment |

| Alkylation | 70–78 | Reflux in THF, K₂CO₃ | Scalable | Risk of elimination |

| Schiff Base Hydrogenation | 80–90 | Two-step, Pd/C, 50°C | High purity | Time-consuming |

| Catalytic Amination | 70–82 | Ni/Pd catalysts, 80°C | Mild conditions | Costly ligands |

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation

Substitution: Halogens (e.g., bromine) or other electrophiles in the presence of a Lewis acid catalyst

Major Products

Oxidation: this compound N-oxide

Reduction: this compound reduced to secondary or primary amines

Substitution: Halogenated derivatives of the furan ring

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(2-furylmethyl)amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and tert-butyl group could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl and furylmethyl groups distinguish N-(tert-butyl)-N-(2-furylmethyl)amine from other amines. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Tert-butyl-Containing Amines

Key Observations:

- Steric Effects : Di-tert-butylamine (two tert-butyl groups) exhibits significant steric hindrance, limiting its reactivity in nucleophilic substitutions compared to this compound .

- In contrast, fluorophenyl substituents (e.g., in ) enhance electrophilic reactivity.

- Synthetic Accessibility : Solvent-free reductive amination (as in ) may be applicable to synthesize this compound, leveraging imine intermediates.

Physicochemical Properties

- Melting Point : Tert-butyl-containing amines with aromatic groups (e.g., , MP: 155–157°C) are typically solids, whereas those with flexible chains (e.g., ) may exist as liquids.

- Solubility : The furyl group’s polarity likely improves solubility in polar organic solvents compared to purely aliphatic tert-butyl amines.

Biological Activity

N-(tert-butyl)-N-(2-furylmethyl)amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its chemical properties, synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by its unique structure, which includes a tert-butyl group and a furan moiety. The synthesis typically involves the reaction of tert-butylamine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions generally include:

- Solvent : Anhydrous ethanol or similar solvents

- Temperature : Room temperature to reflux

- Reaction Time : Several hours to overnight

This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, leading to derivatives with altered biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, a study reported that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cells.

Neuroprotective Potential

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells and may protect against neurodegenerative diseases by modulating signaling pathways associated with cell survival and apoptosis. Research on animal models indicates that this compound can mitigate neurotoxic effects induced by various agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

- Cancer Cell Apoptosis : In an experimental setup involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 40% increase in apoptosis compared to control groups. Flow cytometry analysis confirmed significant changes in cell cycle distribution and increased annexin V positivity.

- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in reduced behavioral deficits and lower levels of oxidative markers compared to untreated controls. This suggests a protective role against neurodegeneration .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer, Neuroprotective | Disruption of membranes, Induction of apoptosis, Reduction of oxidative stress |

| N-(tert-butyl)-N-(2-thienylmethyl)amine | Moderate anticancer activity | Similar apoptotic pathways |

| N-(tert-butyl)-N-(2-pyridylmethyl)amine | Limited antimicrobial activity | Varies based on structural differences |

Q & A

Q. What are the optimal catalytic conditions for synthesizing N-(tert-butyl)-N-(2-furylmethyl)amine via reductive amination?

Reductive amination using heterogeneous catalysts like Pd/NiO under hydrogen atmosphere at 25°C for 10 hours achieves high yields (up to 95%) for structurally similar amines (e.g., N-(furan-2-ylmethyl)aniline). Key parameters include substrate molar ratios (e.g., 1:1 amine/aldehyde), catalyst loading (1.1 wt% Pd/NiO), and inert solvent-free conditions. Post-reaction purification via filtration and evaporation minimizes side-product formation .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

¹H NMR (400 MHz, CDCl₃) is critical for structural validation. For example:

Q. What strategies protect the tert-butyl group during functionalization reactions involving this amine?

The tert-butyl group is typically stable under basic/neutral conditions but may require protection in acidic environments. Boc (tert-butoxycarbonyl) protection via carbamate formation (e.g., using Boc anhydride in THF) is a common strategy, as demonstrated in tert-butyl carbamate derivatives .

Q. What safety protocols are recommended for handling this compound?

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.

- Waste disposal : Segregate amine-containing waste and transfer to certified hazardous waste facilities to avoid environmental contamination.

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammability risks (similar to N-methyl-tert-butylamine, density 0.727 g/mL) .

Advanced Research Questions

Q. How does the Pd/NiO catalyst mechanism differ from homogeneous catalysts in reductive amination?

Pd/NiO operates via a hydrogenation pathway where H₂ dissociates on Pd sites, while NiO stabilizes intermediates. This contrasts with homogeneous catalysts (e.g., Rh complexes), which require ligands for substrate activation. Pd/NiO’s recyclability and solvent-free conditions make it advantageous for scalable synthesis .

Q. Can this compound form coordination complexes with transition metals?

Yes, the lone pair on the nitrogen atom enables coordination with metals like Mn, Co, or Ni. For example, pyridylmethylamine analogs form complexes such as (6-Ph₂TPA)Mn(CH₃OH)₃₂, where the amine acts as a tridentate ligand. X-ray crystallography (e.g., ORTEP-III) can resolve bonding geometries .

Q. How can computational methods predict the thermodynamic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model properties like:

Q. How should researchers resolve contradictions in reported synthesis yields for similar amines?

- Parameter optimization : Screen temperature, pressure, and catalyst-substrate ratios.

- Side-product analysis : Use GC-MS to identify byproducts (e.g., imines from incomplete reduction).

- Cross-validation : Compare results with structurally related compounds (e.g., N-butyl-aniline, 98% yield under similar conditions) .

Q. What role does the furyl group play in modulating the compound’s electronic properties?

The furan ring’s electron-rich π-system enhances nucleophilicity at the methylene group, facilitating electrophilic substitutions. This is critical in applications like sulfonamide formation (e.g., N-(2-furylmethyl)-4-methylbenzenesulfonamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.